molecular formula C18H16O3 B14055588 4-Hydroxy-3-(2-phenylpropyl)-2H-1-benzopyran-2-one CAS No. 101723-37-9

4-Hydroxy-3-(2-phenylpropyl)-2H-1-benzopyran-2-one

Cat. No.: B14055588
CAS No.: 101723-37-9
M. Wt: 280.3 g/mol
InChI Key: MRBCLNRJYQYXMK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a benzopyran core with a hydroxy group at the 4-position and a phenylpropyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the condensation of salicylaldehyde with phenylpropionic acid in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions typically include heating the mixture under reflux with a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a dihydrocoumarin derivative .

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various coumarin derivatives with potential biological activities.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Investigated for its anticoagulant, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of fragrances, dyes, and optical brighteners.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. The compound’s anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylpropyl group at the 3-position differentiates it from other coumarin derivatives and contributes to its unique properties .

Properties

CAS No.

101723-37-9

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

4-hydroxy-3-(2-phenylpropyl)chromen-2-one

InChI

InChI=1S/C18H16O3/c1-12(13-7-3-2-4-8-13)11-15-17(19)14-9-5-6-10-16(14)21-18(15)20/h2-10,12,19H,11H2,1H3

InChI Key

MRBCLNRJYQYXMK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C2=CC=CC=C2OC1=O)O)C3=CC=CC=C3

Origin of Product

United States

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